Cas no 1806182-87-5 (2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine)

2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—a reactive bromomethyl group, electron-withdrawing nitro and trifluoromethoxy substituents, and a methoxy group—make it a versatile intermediate for constructing complex heterocyclic frameworks. The bromomethyl moiety facilitates nucleophilic substitution reactions, enabling further functionalization, while the nitro and trifluoromethoxy groups enhance electrophilic reactivity and influence regioselectivity in subsequent transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique substitution pattern supports the development of bioactive molecules. Its stability under standard storage conditions ensures reliable handling in laboratory settings.
2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine structure
1806182-87-5 structure
商品名:2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine
CAS番号:1806182-87-5
MF:C8H6BrF3N2O4
メガワット:331.043451786041
CID:4838634

2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6BrF3N2O4/c1-17-7-5(14(15)16)3-13-4(2-9)6(7)18-8(10,11)12/h3H,2H2,1H3
    • InChIKey: NDKXFEHYEZMIMS-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(=C(C(=CN=1)[N+](=O)[O-])OC)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • トポロジー分子極性表面積: 77.2
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029087705-1g
2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine
1806182-87-5 97%
1g
$1,475.10 2022-03-31

2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine 関連文献

2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1806182-87-5)

2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1806182-87-5) is a highly functionalized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound belongs to the pyridine family, which is well-documented for its broad spectrum of biological activities and industrial applications. The presence of multiple reactive substituents, including a bromomethyl group, a methoxy group, a nitro group, and a trifluoromethoxy group, makes it an invaluable intermediate in synthetic chemistry.

The bromomethyl moiety in this compound serves as a powerful nucleophilic center, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Heck reactions, and Buchwald-Hartwig amination. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents. The methoxy, nitro, and trifluoromethoxy groups further enhance the reactivity and electronic properties of the pyridine core, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The structural features of 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine make it particularly relevant in this context. For instance, the electron-withdrawing nature of the nitro and trifluoromethoxy groups can modulate the electronic properties of the pyridine ring, enabling precise tuning of binding interactions with biological targets. This has been leveraged in the design of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.

One of the most compelling aspects of this compound is its utility as a building block for drug discovery. Researchers have utilized it to synthesize novel analogs with enhanced potency and selectivity. For example, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), which are implicated in various autoimmune disorders. The bromomethyl group allows for facile introduction of diverse pharmacophores, while the methoxy and trifluoromethoxy groups contribute to metabolic stability and oral bioavailability.

The nitro group is particularly noteworthy, as it can be reduced to an amine under mild conditions, providing another handle for further functionalization. This redox-active property has been exploited in the development of prodrugs and bioconjugates, where controlled release mechanisms are essential for therapeutic efficacy. Additionally, the trifluoromethoxy group introduces fluorine atoms, which are frequently incorporated into drug molecules to improve lipophilicity and binding affinity.

Recent advancements in computational chemistry have further highlighted the potential of 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine as a key intermediate. Molecular modeling studies have demonstrated that its scaffold can effectively interact with protein targets through multiple hydrogen bonding networks and hydrophobic interactions. These insights have guided the optimization of lead compounds in high-throughput screening campaigns, accelerating the discovery process.

The agrochemical sector has also benefited from the versatility of this compound. Pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides due to their ability to disrupt essential enzymatic pathways in pests. The reactive nature of 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine allows for the creation of novel agrochemicals with improved efficacy and environmental safety profiles.

In conclusion, 2-(Bromomethyl)-4-methoxy-5-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1806182-87-5) represents a cornerstone in synthetic chemistry with far-reaching implications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers striving to develop next-generation therapeutics and sustainable agricultural solutions.

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